molecular formula C10H12BrNO B1285109 N-(2-bromobenzyl)propanamide CAS No. 915921-40-3

N-(2-bromobenzyl)propanamide

Cat. No.: B1285109
CAS No.: 915921-40-3
M. Wt: 242.11 g/mol
InChI Key: YGXLEXDBURIQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromobenzyl)propanamide is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)propanamide typically involves the reaction of 2-bromobenzylamine with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-bromobenzylamine+propanoyl chlorideThis compound+HCl\text{2-bromobenzylamine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-bromobenzylamine+propanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of various substituted benzyl derivatives.

    Reduction: Formation of 2-bromobenzylamine.

    Oxidation: Formation of 2-bromobenzaldehyde.

Scientific Research Applications

N-(2-bromobenzyl)propanamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)propanamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    N-(2-chlorobenzyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-fluorobenzyl)propanamide: Contains a fluorine atom instead of bromine.

    N-(2-iodobenzyl)propanamide: Contains an iodine atom instead of bromine.

Uniqueness: N-(2-bromobenzyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions compared to its chlorine and fluorine analogs

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXLEXDBURIQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589296
Record name N-[(2-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-40-3
Record name N-[(2-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.